Famotidine propionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGZXDCDUSGFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148312 | |
| Record name | Famotidine propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107880-74-0 | |
| Record name | Famotidine propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107880740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famotidine propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOTIDINE PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L58HV8ZAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies
The generation of famotidine (B1672045) propionic acid is primarily driven by its role as a reference standard in analytical chemistry. The methodologies for its synthesis are therefore geared towards producing a highly pure compound suitable for these applications.
Significance in Pharmaceutical Quality Control and Stability Studies
Due to its role as a significant degradation product, Famotidine (B1672045) propionic acid serves as a critical marker in the quality control and stability testing of Famotidine. lookchem.com Pharmaceutical manufacturers are required to monitor and control the levels of this impurity in both the active pharmaceutical ingredient (API) and the finished drug product to ensure they remain within acceptable limits. scholarsresearchlibrary.com
Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to separate and quantify Famotidine from its impurities, including Famotidine propionic acid. scholarsresearchlibrary.comoup.comtandfonline.com These methods are essential for assessing the stability of Famotidine under various environmental conditions, such as temperature, humidity, and light, that it may encounter during its shelf life. nih.govtandfonline.com
For instance, studies have described the development of reversed-phase HPLC methods capable of separating Famotidine from its degradation products. scholarsresearchlibrary.comoup.com These analytical procedures are used in stress testing of Famotidine, where the drug is subjected to harsh conditions to accelerate its degradation. The formation of this compound under these conditions helps to understand the drug's intrinsic stability and to predict its shelf-life. nih.gov The data generated from these studies are a key component of the documentation submitted to regulatory authorities for drug approval. lookchem.com
The availability of well-characterized reference standards of this compound is essential for the accurate quantification of this impurity in quality control laboratories. veeprho.comsigmaaldrich.com These standards are used to calibrate analytical instruments and to validate the performance of the analytical methods. synzeal.com
A Comprehensive Analysis of this compound
This compound, a significant derivative of the H2-receptor antagonist famotidine, is a compound of interest primarily in the context of pharmaceutical analysis and quality control. Its synthesis and characterization are crucial for ensuring the purity of famotidine drug products.
Formation Pathways and Degradation Kinetics
Mechanisms of Formation as a Famotidine (B1672045) Degradation Product
The transformation of famotidine into famotidine propionic acid is a complex process influenced by several factors, including pH, the presence of oxidizing agents, and exposure to light. The core mechanism involves the hydrolysis of the sulfamoyl group on the famotidine molecule to a carboxylic acid moiety.
Influence of pH on Degradation Pathways
The stability of famotidine is significantly dependent on the pH of its environment. The degradation of famotidine in aqueous solutions follows pseudo-first-order kinetics across a pH range of 1 to 11. tezu.ernet.innih.govoup.com The rate of degradation is subject to both specific acid and general base catalysis. tezu.ernet.innih.gov
Under acidic conditions, famotidine undergoes hydrolysis, leading to the formation of several degradation products, including a carboxylic acid derivative. tezu.ernet.in Famotidine is particularly susceptible to acid hydrolysis, with significant degradation observed at pH 1.2. tezu.ernet.in In acidic media, the degradation is characterized by specific acid catalysis. researchgate.net One study noted a rapid degradation of famotidine under acidic conditions, with the concentration dropping by 67% within one hour and 88% within three hours. tezu.ernet.in The primary mechanism involves the hydrolysis of the terminal sulfamoyl group of the famotidine molecule to the corresponding carboxylic acid, yielding this compound.
The formation of this compound is well-documented under basic conditions. nih.gov In the presence of a strong base such as 2 M sodium hydroxide, famotidine degrades through a stepwise pathway. nih.gov The initial degradation products include [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide and [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide. nih.gov These intermediates subsequently undergo further hydrolysis to form the more stable [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid, which is this compound. nih.gov The degradation in alkaline solutions is characterized by general base catalysis. researchgate.net
Oxidative Degradation Mechanisms
Famotidine is susceptible to oxidative degradation, which can be induced by agents such as hydrogen peroxide. nih.gov This process can lead to the formation of various degradation products, including "famotidine acid," which is understood to be this compound. researchgate.net The presence of peroxide impurities in pharmaceutical excipients has been shown to promote the oxidative degradation of famotidine. nih.gov While detailed mechanistic pathways for the direct oxidation of the sulfamoyl group to a carboxylic acid are not extensively elucidated in the provided results, it is a plausible outcome of oxidative stress on the molecule. The rate of famotidine degradation is enhanced in the presence of hydrogen peroxide, indicating its role as a catalyst in the oxidative process. researchgate.net
Photolytic Degradation Processes
Exposure to ultraviolet (UV) radiation can induce the degradation of famotidine. researchgate.net Direct photolysis of famotidine in aqueous solutions has been shown to follow pseudo-first-order kinetics. researchgate.net This degradation can lead to the formation of "famotidine acid". researchgate.net The rate of photolysis is significantly influenced by the pH of the solution; for instance, the rate of direct photolysis is almost negligible in acidic solutions but increases in the pH range of 8–9. researchgate.net The presence of hydrogen peroxide can also enhance the rate of photolytic degradation. researchgate.net
Degradation Kinetics Data
| Condition | Observation | Reference |
|---|---|---|
| Acidic Conditions (general) | Formation of sulfamoyl amide, amide, and carboxylic acid reported. | tezu.ernet.in |
| pH 1.2 | Concentration drops to 33% within 1 hour and 12% within 3 hours. | tezu.ernet.in |
| Condition | Kinetic Model | Rate Constant (k) | Half-life (DT50) | Reference |
|---|---|---|---|---|
| Direct Photolysis (Acidic Solution) | Pseudo-first-order | Almost negligible | - | researchgate.net |
| Direct Photolysis (pH 8-9) | Pseudo-first-order | 3.7 x 10⁻³ min⁻¹ | ~3 h 7 min | researchgate.net |
| H₂O₂-assisted Photolysis (Acidic Solution) | Pseudo-first-order | 5.1 x 10⁻³ min⁻¹ | - | researchgate.net |
| H₂O₂-assisted Photolysis (Basic Solution) | Pseudo-first-order | 3.7 x 10⁻³ min⁻¹ | - | researchgate.net |
Thermal Degradation Kinetics
The thermal stability of famotidine has been evaluated through both isothermal and non-isothermal kinetic studies. Non-isothermal stability tests, where the temperature is varied throughout the experiment, have been proposed as a time-saving alternative to traditional isothermal methods for assessing the stability of pharmaceutical formulations. nih.gov Studies comparing isothermal tests (conducted at constant temperatures of 55, 70, and 85°C) with non-isothermal tests (using linear and logarithmic temperature programs) found that the calculated activation energies were in close agreement. nih.govresearchgate.net This indicates that non-isothermal methods can be a reliable and rapid approach for determining the stability characteristics of drugs like famotidine during the early stages of development. nih.gov One study determined the activation energy for the acid-catalyzed hydrolysis of famotidine to be 63.7 kJ/mol. researchgate.net
Impurity Generation during Pharmaceutical Manufacturing Processes
This compound, also known as Famotidine Related Compound F or carboxylic acid impurity, is recognized as a potential process-related impurity that can form during the manufacturing of famotidine. google.com Its presence and quantity are critical quality attributes that need to be monitored to ensure the purity of the bulk drug and the final pharmaceutical product. Regulatory guidelines have stringent limits for such impurities in pharmaceutical dosage forms. researchgate.net The hydrolysis of famotidine under basic conditions can lead to the formation of intermediates like [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide (an impurity listed in the British Pharmacopoeia), which can further decompose into this compound. nih.gov
Interaction with Excipients in Pharmaceutical Formulations and its Impact on Impurity Formation
Drug-excipient interactions are a significant cause of product instability and impurity formation. researchgate.netchineway.com.cn For famotidine, interactions with certain excipients can lead to degradation. Differential Scanning Calorimetry (DSC) analysis has shown potential incompatibilities between famotidine and excipients such as sorbitol, Emdex, and PEG6000, indicated by the disappearance of the drug's melting peak in the thermograms. ekb.egekb.eg The polar nature of these excipients may facilitate electrostatic interactions with the polar structure of famotidine. ekb.eg
A notable interaction involves the formation of a specific impurity when famotidine interacts with benzaldehyde, which can be present as a component in flavoring agents like cherry flavor used in oral suspensions. google.comresearchgate.net This interaction was confirmed by studies where famotidine was heated with benzaldehyde, resulting in the formation of a new impurity, highlighting the critical role of excipient quality and compatibility in formulation development. google.comresearchgate.net
Kinetic Modeling of Degradation Processes
The degradation of famotidine in aqueous solutions generally follows pseudo-first-order kinetics across a wide pH range. tezu.ernet.innih.gov Understanding the kinetic models is essential for predicting the shelf-life and stability of famotidine formulations.
Isothermal studies, conducted at constant temperatures, are a conventional method for assessing drug stability. The hydrolysis kinetics of famotidine in aqueous solution were studied isothermally at 55, 70, and 85°C over a pH range of 1.71 to 10.0. nih.govresearchgate.net These studies help in constructing pH-rate profiles and determining the rate constants at different temperatures, which are fundamental for predicting degradation at storage conditions. nih.gov The degradation rate of famotidine follows pseudo-first-order kinetics. nih.gov
Non-isothermal kinetics involve varying the temperature in a controlled manner during the experiment. nih.gov This method has been successfully applied to study the stability of famotidine and has been shown to yield activation energies that are in close agreement with those obtained from traditional isothermal studies. nih.govresearchgate.net The use of linear and logarithmic temperature programs allows for a quicker assessment of stability, making it a valuable tool in the pharmaceutical development process.
The degradation rate of famotidine is highly dependent on the pH of the solution. tezu.ernet.inresearchgate.net The pH-rate profile, constructed from first-order rate constants obtained from isothermal studies, shows that famotidine's stability is lowest in acidic and alkaline regions and maximal at a neutral pH. nih.govnih.gov
Famotidine is particularly susceptible to acid-catalyzed hydrolysis. tezu.ernet.in In acidic conditions (pH ~1.2), its concentration can drop significantly within hours. tezu.ernet.in The degradation follows specific acid catalysis in the acidic region and general base catalysis in the alkaline region. nih.gov Maximum stability for famotidine has been observed around pH 6.3. nih.gov The rate of hydrolysis is influenced by both pH and temperature. researchgate.net
Table 1: pH-Dependent Degradation of Famotidine
| pH Range | Catalysis Type | Stability |
|---|---|---|
| 1.71 - 4.0 | Specific Acid Catalysis | Low |
| ~6.3 | - | Maximum |
This table summarizes the general stability profile of famotidine based on kinetic studies. nih.govnih.gov
Table 2: Mentioned Compounds
| Compound Name | Other Names/Impurity Designation |
|---|---|
| Famotidine | - |
| This compound | Famotidine Related Compound F; 3-[[[2-[(diaminomethylene) amino] thiazol-4yl] methyl] sulphanyl]-Propanoic acid; Carboxylic acid impurity |
| [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide | Famotidine propanamide; Famotidine Related Compound D |
| [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide | - |
| Benzaldehyde | - |
| Sorbitol | - |
| Emdex | - |
Analytical Method Development and Validation for Quantification
Chromatographic Methodologies for Quantification of Famotidine (B1672045) Propionic Acid
Chromatographic techniques are the cornerstone for the separation and quantification of Famotidine Propionic Acid from Famotidine and other related impurities. The inherent differences in the physicochemical properties of these compounds allow for their effective separation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a widely used and robust technique for the analysis of Famotidine and its impurities, including this compound. scholarsresearchlibrary.combsphs.org These methods typically utilize a non-polar stationary phase (like C18 or C8) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. scholarsresearchlibrary.combsphs.orgjapsonline.com
The mobile phase composition is a critical parameter that is optimized to achieve adequate separation. A common approach involves a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). scholarsresearchlibrary.comjapsonline.com The pH of the buffer is carefully controlled to ensure the consistent ionization state of the analytes, which influences their retention behavior. For instance, a mobile phase consisting of acetonitrile and a potassium dihydrogen phosphate (B84403) buffer adjusted to a specific pH with orthophosphoric acid has been successfully employed. bsphs.org The use of an ion-pairing agent, like 1-Hexane sodium sulfonate, in the mobile phase can also enhance the retention and resolution of polar compounds like Famotidine and its related substances. scholarsresearchlibrary.com Detection is most commonly performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, with wavelengths around 265 nm, 266 nm, and 280 nm being reported. scholarsresearchlibrary.combioline.org.brresearchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for Famotidine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 mm x 4.6 mm) scholarsresearchlibrary.com | C8 (250 mm x 4.6 mm, 5 µm) bsphs.org | X-Bridge C18 (150 x 4.6mm), 3.5µm ijrps.com |
| Mobile Phase | Acetonitrile, methanol, and 1-Hexane sodium sulfonate scholarsresearchlibrary.com | Acetonitrile and 0.5 M potassium dihydrogen phosphate buffer (pH 2.2) (25:75) bsphs.org | Mobile Phase A: pH 6.0 Acetate buffer; Mobile Phase B: pH 6.0 Acetate buffer and organic mixture (30:70) ijrps.com |
| Flow Rate | 1.5 ml/min scholarsresearchlibrary.com | 1.2 ml/min bsphs.org | 0.8 mL/min ijrps.com |
| Detection | 266 nm scholarsresearchlibrary.com | 280 nm bsphs.org | 265 nm ijrps.com |
Ultra-Performance Liquid Chromatography (UPLC) Methods
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. This is achieved by using columns with smaller particle sizes (typically less than 2 µm). rjptonline.orgnih.gov UPLC methods have been developed for the simultaneous quantification of Famotidine and its organic impurities. rjptonline.org
A representative UPLC method utilizes a sub-2 µm particle size column, such as an ACQUITY UPLC CSH C18 column, with a gradient elution system. rjptonline.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and organic solvents like acetonitrile and methanol. rjptonline.org The gradient allows for the effective elution of compounds with a wide range of polarities within a short run time. Detection is typically carried out using a PDA (Photodiode Array) detector, which provides spectral information and allows for peak purity assessment. rjptonline.org
Table 2: Example of UPLC Method Parameters for Famotidine Impurity Profiling
| Parameter | Condition |
| Column | ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) rjptonline.org |
| Mobile Phase | Gradient with 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol rjptonline.org |
| Flow Rate | 0.3 mL/min rjptonline.org |
| Column Temperature | 45°C rjptonline.org |
| Detection | 260 nm rjptonline.org |
Spectrophotometric Techniques for Trace Level Quantification
While chromatography is the preferred method for separation and simultaneous quantification, spectrophotometric methods can be employed for the determination of Famotidine, and by extension, could be adapted for its related substances under specific conditions. These methods are often simpler and more cost-effective.
UV-Visible spectrophotometry is based on the principle of measuring the absorbance of a substance at a specific wavelength. For Famotidine, various methods have been reported, often involving the formation of a colored complex to enhance sensitivity and selectivity. scispace.comchemmethod.comrdd.edu.iq For instance, a method based on the bromination of the drug and subsequent reaction with potassium iodide to produce a yellow color measured at 350 nm has been described. scispace.com Another approach involves the reaction with alizarin (B75676) red S to form a red complex with maximum absorption at 528 nm. chemmethod.com The choice of reagent and reaction conditions is crucial for achieving the desired sensitivity for trace-level quantification.
Table 3: Spectrophotometric Methods for Famotidine Determination
| Method | Reagent(s) | Wavelength (λmax) |
| Bromination Method scispace.com | Brominating mixture, Hydrochloric acid, Potassium iodide | 350 nm |
| Oxidative Coupling derpharmachemica.com | Pyrocatechol, Ferric ammonium (B1175870) sulfate | 580 nm |
| Complex Formation chemmethod.com | Alizarin Red S | 528 nm |
| Diazotization and Coupling rdd.edu.iq | Diazotized metoclopramide (B1676508) hydrochloride | 478 nm |
Method Validation Parameters and Compliance with Regulatory Guidelines (e.g., ICH)
The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for validation, which include parameters such as specificity, linearity, accuracy, precision, and robustness. isca.metjpr.org
Specificity and Selectivity Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, the method must be able to distinguish its peak from that of Famotidine and other potential impurities. isca.menepjol.info
This is typically demonstrated by analyzing a placebo (formulation without the active ingredient), the active ingredient, and a mixture of the active ingredient and its known impurities. isca.me The chromatograms are examined to ensure that there are no interfering peaks at the retention time of this compound. Peak purity analysis using a PDA detector can also be employed to confirm the homogeneity of the analyte peak. isca.me Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are also conducted to show that the method can separate the analyte from any potential degradation products. isca.meresearchgate.net
Linearity and Calibration Range Determination
Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to be precise, accurate, and linear. bioline.org.brisca.me
To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. pharmasm.com A calibration curve is then constructed by plotting the peak area (or absorbance) against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be close to 1. isca.mecore.ac.uk The range is determined based on the intended application of the method, for example, for the quantification of an impurity, the range might be from the reporting threshold to 120% of the specification limit. core.ac.uk
Table 4: Representative Linearity Data for Famotidine and Related Compounds
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Famotidine | 0.4 - 40 | 0.9992 | isca.me |
| Ibuprofen (co-analyte) | 0.7 - 1200 | 0.9997 | isca.me |
| Famotidine | 4 - 20 | Not specified, but linear | pharmasm.com |
| Famotidine | 6.0 - 80 | Not specified, but Beer's law followed | chemmethod.com |
| Famotidine | 1 - 5 | 0.997 | core.ac.uk |
| Ibuprofen (co-analyte) | 30 - 150 | 0.994 | core.ac.uk |
Precision Analysis (Repeatability, Intermediate Precision)
The precision of an analytical method is its ability to produce similar results for multiple analyses of the same sample. It is typically evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. In a study for the simultaneous estimation of Famotidine and Ibuprofen, the intra-day precision for Famotidine was evaluated by injecting five different concentrations twice on the same day. The relative standard deviation (%RSD) was found to be less than 2%, indicating good repeatability. bioline.org.br For the analysis of Famotidine and its impurities, the %RSD for replicate injections of standard solutions is consistently reported to be below 2.0%. rjptonline.org
Intermediate Precision (Inter-day Precision/Ruggedness): This is determined by comparing the results of analyses conducted on different days, by different analysts, or with different equipment. For a combined formulation of Famotidine and Flurbiprofen, inter-day precision was assessed over three consecutive days, with the %RSD for Famotidine being well within acceptable limits (<2%). bioline.org.br In another study, the ruggedness of a method for Famotidine and Ibuprofen was confirmed with a %RSD of 0.7 for Famotidine, demonstrating the method's reproducibility under varied conditions. isca.me
Table 1: Illustrative Data for Precision Analysis of Famotidine and its Impurities
| Parameter | Analyte | Concentration Level | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | Famotidine | 100% | < 2.0 | ≤ 2.0% |
| Repeatability (Intra-day) | Impurity-C | 100% | 5.576 | ≤ 10.0% |
| Repeatability (Intra-day) | Impurity-D | 100% | 1.588 | ≤ 10.0% |
| Intermediate Precision (Inter-day) | Famotidine | 100% | < 2.0 | ≤ 2.0% |
| Intermediate Precision (Inter-day) | Impurity-C | 100% | 0.7 | ≤ 10.0% |
| Intermediate Precision (Inter-day) | Impurity-D | 100% | 1.3 | ≤ 10.0% |
Accuracy and Recovery Studies
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a known amount of the impurity into a sample matrix.
In a validated RP-HPLC method for Famotidine and its impurities, the accuracy was assessed by analyzing samples spiked with known concentrations of the impurities. The recovery for the impurities was found to be within the standard acceptance range of 80-120%. scholarsresearchlibrary.com Another study on the simultaneous estimation of Famotidine and Ibuprofen demonstrated mean recovery values between 98.4% and 100.5% for Famotidine. ijpsr.com For the quantification of organic impurities in Famotidine API, the percentage recovery for three impurities was found to be within 100±15%. rjptonline.org
Table 2: Representative Data from Accuracy and Recovery Studies
| Analyte | Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| Famotidine | 80% | 8.0 | 7.98 | 99.75 |
| Famotidine | 100% | 10.0 | 9.99 | 99.90 |
| Famotidine | 120% | 12.0 | 12.02 | 100.17 |
| Impurity A | 60% | 0.3 | 0.29 | 96.67 |
| Impurity A | 100% | 0.5 | 0.51 | 102.00 |
| Impurity A | 160% | 0.8 | 0.81 | 101.25 |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These values are crucial for the analysis of impurities, as they define the lower limits of the method's capability. For this compound and other impurities, the LOD and LOQ are typically determined based on the signal-to-noise ratio, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. scholarsresearchlibrary.comscholarsresearchlibrary.com
In a study developing a UPLC method for Famotidine and its organic impurities, the LOD and LOQ for each impurity were found to be 0.12 µg/mL and 0.4 µg/mL, respectively. rjptonline.org Another RP-HPLC method reported an LOQ of 0.4 µg/ml for Famotidine. isca.me
Table 3: LOD and LOQ Values for Famotidine and its Impurities from Various Studies
| Analytical Method | Analyte | LOD | LOQ |
| RP-UPLC rjptonline.org | Impurity-A, B, C | 0.12 µg/mL | 0.4 µg/mL |
| RP-HPLC isca.me | Famotidine | 0.13 µg/mL | 0.4 µg/mL |
| RP-HPLC nepjol.info | Famotidine | 1.24 µg/mL (LLOQ) | - |
| Spectrofluorimetry nih.gov | Famotidine | 0.74 ng/mL | 2.2 ng/mL |
| Chemiluminescence amecj.com | Famotidine | 0.0314 mg/mL | 0.0952 mg/mL |
Robustness and Ruggedness Evaluations
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in flow rate, mobile phase composition, and column temperature. ijpsr.comnih.gov
A study on the simultaneous estimation of Ibuprofen and Famotidine evaluated robustness by altering the flow rate by ±0.03 mL/min and the column temperature by ±5°C. nih.gov The results showed no significant impact on the system suitability parameters, indicating the method's robustness. nih.gov
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. The intermediate precision studies, which involve variations in days and analysts, also serve to demonstrate the ruggedness of the method. isca.me
Table 4: Parameters Varied for Robustness Evaluation
| Parameter | Original Value | Varied Value 1 | Varied Value 2 |
| Flow Rate | 0.3 mL/min | 0.27 mL/min | 0.33 mL/min |
| Column Temperature | 25 °C | 20 °C | 30 °C |
| Mobile Phase Composition (Organic %) | 70% | 63% ( -10%) | 77% ( +10%) |
Impurity Profiling and Quantitative Analysis in Famotidine Materials
Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. This compound is a known process-related impurity that may be present in the final bulk drug. scholarsresearchlibrary.com Its formation can occur during the synthesis or degradation of Famotidine. nih.gov
Several analytical methods, predominantly RP-HPLC, have been developed for the comprehensive impurity profiling of Famotidine. scholarsresearchlibrary.comscholarsresearchlibrary.com These methods are designed to separate Famotidine from its potential impurities, including this compound.
A study on the impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations successfully separated Famotidine from eight potential process impurities, including the carboxylic acid impurity (this compound). scholarsresearchlibrary.com The method was validated and found to be suitable for the quality control of commercial Famotidine tablets. scholarsresearchlibrary.com Another investigation into the degradation of Famotidine under basic conditions led to the formation of this compound, confirming it as a degradation product. nih.gov The quantitative analysis of these impurities is crucial to ensure that their levels are within the limits specified by regulatory authorities.
Theoretical and Computational Chemistry Applications
In Silico Assessment of Related Impurity Properties
The evaluation of impurities is a critical aspect of pharmaceutical quality and safety. In silico, or computational, toxicology assessment is a key component of this process, particularly for evaluating potential genotoxicity, as recommended by guidelines such as the International Council for Harmonisation (ICH) M7. tandfonline.comlhasalimited.org
The potential for a chemical to cause genetic mutations is a major safety concern. nih.gov Computational toxicology employs (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict such hazards based on the chemical's structure. The ICH M7 guideline specifically recommends the use of two complementary (Q)SAR systems—one expert rule-based and one statistical-based—to evaluate the mutagenic potential of pharmaceutical impurities. lhasalimited.org
Two widely used software programs that fulfill these complementary requirements are Derek Nexus and Sarah Nexus. researchgate.net
Derek Nexus is an expert, knowledge-based system that uses a set of structural alerts derived from published data and proprietary knowledge to make qualitative predictions for various toxicological endpoints, including mutagenicity. researchgate.netlhasalimited.org An alert in Derek is triggered if a specific molecular substructure within the query molecule (e.g., Famotidine (B1672045) Propionic Acid) is associated with a known mechanism of toxicity.
Sarah Nexus is a statistical-based model that uses a self-organising hypothesis network to analyze structural fragments from large datasets of mutagenicity data. lhasalimited.orglhasalimited.org It provides a statistical prediction of the likelihood of a positive result in a bacterial reverse mutation (Ames) test. lhasalimited.org
The assessment of Famotidine Propionic Acid using these tools would involve submitting its chemical structure to the software. The programs would analyze its substructures for any known alerts or fragments associated with mutagenicity. The combination of a rule-based and a statistical-based prediction provides a more comprehensive and robust assessment of the potential genotoxic risk. researchgate.net
| Prediction Tool | Methodology | Prediction Output | Regulatory Relevance (ICH M7) |
|---|---|---|---|
| Derek Nexus | Expert Rule-Based | Qualitative prediction (e.g., "Plausible," "Equivocal," "Inactive") based on structural alerts. lhasalimited.org | Fulfills the requirement for an expert rule-based methodology. lhasalimited.org |
| Sarah Nexus | Statistical-Based | Quantitative prediction of mutagenicity probability (e.g., "Positive," "Negative," "Equivocal") with a confidence level. lhasalimited.org | Fulfills the requirement for a statistical-based methodology. lhasalimited.org |
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are indispensable tools for visualizing and understanding the behavior of molecules at the atomic level. These techniques can elucidate the interactions between a small molecule, such as this compound, and biological macromolecules like proteins or DNA, providing insights into its potential mechanism of action or toxicity. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.com For this compound, docking studies could be employed to investigate its binding affinity and interaction patterns with various biological targets. For instance, docking it into the active site of the histamine (B1213489) H2-receptor could reveal whether it retains any of the antagonist activity of the parent drug, Famotidine.
Alternatively, in the context of safety assessment, docking could be used to explore potential off-target interactions. For example, studies on other impurities have used molecular docking to evaluate interactions with DNA, which can help in understanding potential mechanisms of genotoxicity. tandfonline.comresearchgate.net Such an analysis for this compound would involve predicting its binding mode within the minor or major grooves of a DNA duplex and identifying key interactions (e.g., hydrogen bonds, electrostatic interactions) that could stabilize such a complex. nih.gov
| Parameter | Description | Typical Research Finding |
|---|---|---|
| Binding Energy/Score | A calculated value representing the predicted affinity of the ligand for the target receptor. | Lower binding energy values (more negative) typically indicate a more favorable binding interaction. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's binding site. | Visual analysis reveals the spatial arrangement of the ligand relative to key amino acid residues. |
| Key Interactions | Specific non-covalent interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) between the ligand and receptor. | Identification of specific amino acids or DNA bases that are crucial for stabilizing the ligand-receptor complex. |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. mdpi.com An MD simulation can be initiated from a docked complex (e.g., this compound bound to a protein) to assess the stability of the predicted binding pose and to observe the conformational changes in both the ligand and the target. mdpi.com
Advanced Structural and Electronic Property Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict a wide range of structural and electronic properties of a molecule with high accuracy. wmocollege.ac.inmdpi.com For this compound, DFT calculations can provide fundamental insights into its intrinsic chemical nature.
These calculations begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). mdpi.com From this optimized structure, numerous electronic properties can be calculated:
Molecular Electrostatic Potential (MESP): Maps the electrostatic potential onto the electron density surface, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. wmocollege.ac.in
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Global Reactivity Descriptors: Properties like hardness, softness, electronegativity, and the electrophilicity index can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net
Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution interacts with external electric fields and are important for understanding its intermolecular interactions. researchgate.net
These predicted properties are valuable for understanding the molecule's stability, reactivity, and potential interaction sites, which can support the interpretation of toxicological predictions and guide the design of experimental studies. mdpi.com
| Property | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms in the molecule. | Provides the foundational structure for calculating all other properties. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MESP) | A map of charge distribution on the molecular surface. | Identifies sites for potential electrophilic and nucleophilic attacks and non-covalent interactions. wmocollege.ac.in |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular forces. researchgate.net |
Q & A
Q. What are the standard methodologies for quantifying propionic acid in biological samples, and how do they address variability in experimental conditions?
Propionic acid concentrations in biological matrices (e.g., blood, fecal samples) are typically measured using HPLC-MS or GC-MS due to their high sensitivity and specificity . For example, a 2020 study on autism spectrum disorders employed GC-MS to correlate fecal propionic acid levels with neurological symptoms, ensuring calibration curves accounted for matrix effects and recovery rates . Titration methods (e.g., with NaOH) are also used for in vitro studies, but require pH control to avoid interference from other weak acids like formic acid .
Q. How can researchers design experiments to assess propionic acid’s antifungal efficacy while mitigating its corrosive and volatile properties?
Experimental designs often limit propionic acid concentrations to ≤0.12% in formulations (e.g., bee-carnauba wax emulsions) to balance efficacy and stability . A 2013 study on mango anthracnose control used a randomized block design with triplicate samples to test inhibition of C. gloeosporioides mycelium growth. Researchers stabilized the emulsion with 6% bee-carnauba wax and monitored pH to minimize volatility .
Q. What are the primary data contradictions in propionic acid’s toxicological profile, and how should they inform dose selection?
While propionic acid is generally recognized as safe (GRAS) at low concentrations, animal studies indicate potential gastric carcinogenicity at high doses (>1 g/kg body weight) . Contradictions arise from its dual role as a metabolic intermediate (e.g., in gut microbiota) and a cytotoxic agent. Dose-response studies should include positive controls (e.g., valproic acid in neurodevelopmental models) and adhere to OECD guidelines for acute toxicity testing .
Advanced Research Questions
Q. How can factorial design optimize propionic acid production in microbial fermentation systems?
A 3³ factorial design (variables: yeast extract, glycerol, pH) was used to maximize propionic acid productivity in Propionibacterium cultures, identifying glycerol as a cost-effective carbon source. Volumetric productivity (g L⁻¹ h⁻¹) served as the dependent variable, with ANOVA revealing significant interactions between nitrogen sources and pH . Advanced models like the Baranyi and Roberts primary growth model further refine parameters (e.g., lag phase duration) under inhibitory conditions (R² = 0.98 at 0.25% propionic acid) .
Q. What experimental evidence supports propionic acid’s role in neurodevelopmental disorders, and how can confounding variables be controlled?
Rodent models injected with propionic acid (500 mg/kg intraventricularly) replicate autism-like behaviors (e.g., social deficits), with biochemical parallels in monoamine dysregulation . To control confounders, studies use littermate controls , standardized diets, and gut microbiota profiling to isolate propionic acid’s effects from genetic or environmental factors . Metabolomic profiling (e.g., LC-MS/MS) further differentiates endogenous vs. exogenous propionic acid contributions .
Q. How do conflicting data on propionic acid’s antimicrobial mechanisms influence its application in food preservation?
Propionic acid inhibits fungi via intracellular acidification and enzyme denaturation, but its efficacy varies with water activity (a_w) and temperature . For example, at a_w < 0.85, 0.1% propionic acid reduces Aspergillus growth by 90%, whereas higher a_w requires synergistic agents (e.g., sorbates). Researchers must validate protocols using time-kill assays and differentiate static vs. cidal effects through log-reduction calculations .
Methodological Considerations
- Data Reporting : Adhere to the metric system (e.g., mM, g L⁻¹) and justify significant figures based on instrument precision (e.g., ±0.01% for HPLC) .
- Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions in small-sample neurobehavioral studies .
- Ethical Compliance : For animal studies, follow ARRIVE guidelines and disclose propionic acid sources (synthetic vs. microbial) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
